REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:12][CH2:13][CH2:14][CH2:15][Li:16].[S:17](=[O:18])(=[O:19])([Cl:20])[Cl:21].[s:1]1[c:2](-[c:6]2[cH:7][cH:8][n:9][cH:10][cH:11]2)[cH:3][cH:4][cH:5]1>>[s:1]1[c:2](-[c:6]2[cH:7][cH:8][n:9][cH:10][cH:11]2)[cH:3][cH:4][c:5]1[S:17](=[O:18])(=[O:19])[Cl:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1csc(-c2ccncc2)c1
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1ccc(-c2ccncc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |